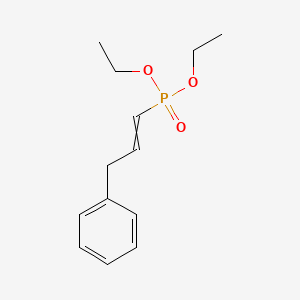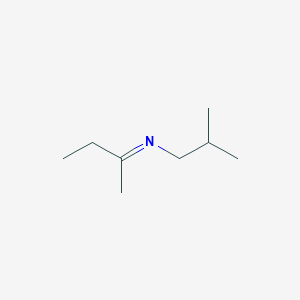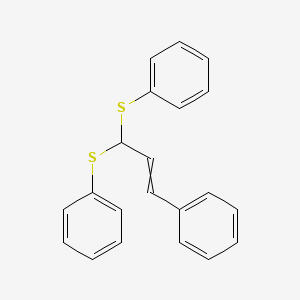
3,3-Bis(phenylsulfanyl)prop-1-enylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(phenylsulfanyl)prop-1-enylbenzene is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a prop-1-enylbenzene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(phenylsulfanyl)prop-1-enylbenzene typically involves the reaction of a suitable precursor with phenylsulfanyl reagents under controlled conditions. One common method is the reaction of 3-phenyl-2-propenylidene with bis(phenylsulfanyl) reagents in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(phenylsulfanyl)prop-1-enylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms onto the benzene rings .
Scientific Research Applications
3,3-Bis(phenylsulfanyl)prop-1-enylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Bis(phenylsulfanyl)prop-1-enylbenzene involves its interaction with molecular targets through its phenylsulfanyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, affecting the compound’s reactivity and interactions with other molecules . The pathways involved may include the formation of reactive intermediates that can further react to form stable products.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-1,3-bis(phenylsulfanyl)prop-1-enylsulfanylbenzene
- 1,4-Bis(phenylsulfanyl)benzene
- 1,3-Bis(phenylsulfanyl)benzene
Comparison
Compared to similar compounds, 3,3-Bis(phenylsulfanyl)prop-1-enylbenzene is unique due to its specific structural arrangement, which can influence its reactivity and applications. The presence of two phenylsulfanyl groups attached to a prop-1-enylbenzene backbone provides distinct chemical properties that can be leveraged in various research and industrial applications .
Properties
CAS No. |
139224-79-6 |
|---|---|
Molecular Formula |
C21H18S2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3,3-bis(phenylsulfanyl)prop-1-enylbenzene |
InChI |
InChI=1S/C21H18S2/c1-4-10-18(11-5-1)16-17-21(22-19-12-6-2-7-13-19)23-20-14-8-3-9-15-20/h1-17,21H |
InChI Key |
BGWYDPLKWGLKRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


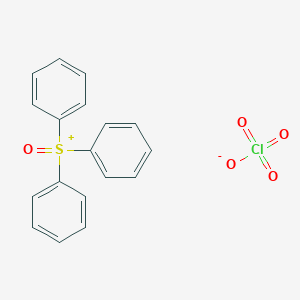

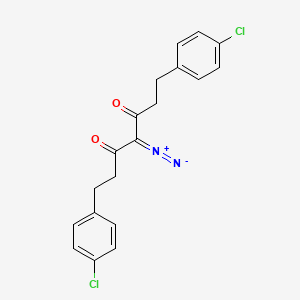
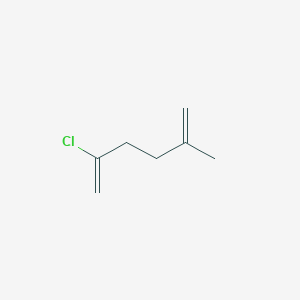
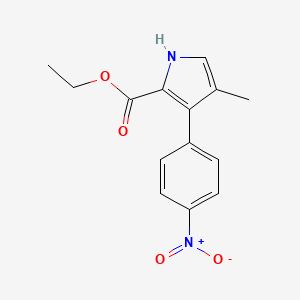
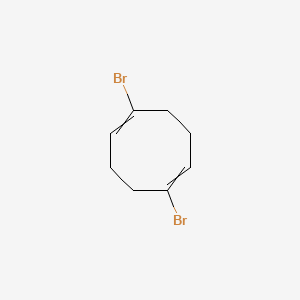
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
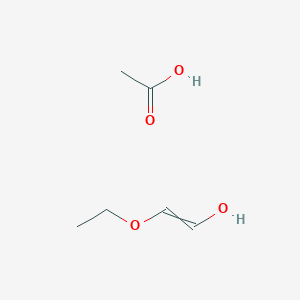
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
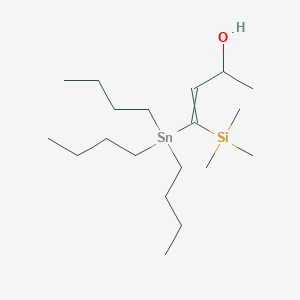

![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
